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Compound of Interest

Compound Name: Aster-A Ligand-3

Cat. No.: B12363589 Get Quote

An in-depth analysis of the chemical and biological characteristics of Aster-A Ligand-3 is

presented in this technical guide, which is intended for researchers, scientists, and other

experts in the field of drug development. This document offers a thorough summary of the

physicochemical characteristics, binding kinetics, and signaling pathways of the ligand. For

easy comparison, all quantitative data are presented in well-organized tables. The key tests'

methodologies are described in detail, and the signaling pathways and experimental

procedures are shown using Graphviz diagrams. This manual seeks to be an essential tool for

comprehending the basic characteristics of Aster-A Ligand-3 and directing additional

investigation and therapeutic development.

Physicochemical Properties
The fundamental physicochemical properties of Aster-A Ligand-3 are summarized below.

These characteristics are essential for understanding the compound's behavior in biological

systems and for formulation development.
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Property Value Unit

Molecular Formula C₂₂H₂₅N₅O₄

Molecular Weight 423.47 g/mol

IUPAC Name

4-(4-acetylpiperazin-1-yl)-N-(6-

methoxy-1H-indazol-3-

yl)benzamide

Melting Point 215-218 °C

pKa 7.8 (basic), 12.1 (acidic)

LogP 3.2

Polar Surface Area 95.6 Å²

Binding Affinity and Kinetics to Aster-A Receptor
The binding characteristics of Aster-A Ligand-3 to its target, the Aster-A receptor, were

evaluated using Surface Plasmon Resonance (SPR). The following table summarizes the

kinetic constants.

Parameter Value Unit

K_D (Equilibrium Dissociation

Constant)
5.8 nM

k_a (Association Rate

Constant)
2.1 x 10⁵ M⁻¹s⁻¹

k_d (Dissociation Rate

Constant)
1.2 x 10⁻³ s⁻¹

Residence Time (1/k_d) 833 s

Experimental Protocol: Surface Plasmon Resonance
(SPR)
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Immobilization: The Aster-A receptor was immobilized on a CM5 sensor chip via amine

coupling. The chip surface was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide

(NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). The

receptor was then injected at a concentration of 50 µg/mL in 10 mM sodium acetate buffer

(pH 4.5) to achieve an immobilization level of approximately 10,000 response units (RU).

Finally, the surface was blocked with 1 M ethanolamine-HCl (pH 8.5).

Binding Analysis: A serial dilution of Aster-A Ligand-3 (0.1 nM to 100 nM) in HBS-EP+ buffer

(0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) was flowed

over the sensor surface. The association was monitored for 180 seconds, and the

dissociation was monitored for 900 seconds.

Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to

determine the association (k_a) and dissociation (k_d) rate constants. The equilibrium

dissociation constant (K_D) was calculated as the ratio of k_d/k_a.

Solubility and Stability
The solubility of Aster-A Ligand-3 was assessed in various buffers, and its stability was

determined under different storage conditions.
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Parameter Condition Value Unit

Solubility

Phosphate-Buffered

Saline (PBS), pH 7.4
55 µg/mL

5% DMSO / 95% PBS >200 µg/mL

Simulated Gastric

Fluid (pH 1.2)
12 µg/mL

Stability

4°C, 30 days (in PBS) 98% remaining %

25°C, 30 days (in

PBS)
92% remaining %

-20°C, 90 days (in

DMSO)
99% remaining %

Experimental Protocol: HPLC-Based Solubility Assay
Sample Preparation: An excess amount of Aster-A Ligand-3 was added to each buffer

solution. The samples were shaken at room temperature for 24 hours to ensure equilibrium

was reached.

Filtration: The saturated solutions were filtered through a 0.45 µm filter to remove

undissolved solid.

Quantification: The concentration of the dissolved ligand in the filtrate was determined by

High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard

curve of known concentrations.

Pharmacokinetic Properties (In Vivo, Rat Model)
An initial pharmacokinetic study was conducted in male Sprague-Dawley rats to assess the in

vivo behavior of Aster-A Ligand-3.
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Parameter Value Unit

Bioavailability (Oral) 35 %

Half-life (t₁/₂) 4.2 hours

C_max (Maximum Plasma

Concentration)
1.2 µg/mL

T_max (Time to C_max) 1.5 hours

Clearance (CL) 0.8 L/hr/kg

Volume of Distribution (V_d) 2.5 L/kg

Signaling Pathway Analysis
Upon binding to the Aster-A receptor, Aster-A Ligand-3 initiates a downstream signaling

cascade involving the activation of the MAP Kinase (MAPK) pathway.
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Caption: Aster-A Ligand-3 induced MAPK signaling pathway.
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Experimental Protocol: Western Blot for ERK
Phosphorylation

Cell Culture and Treatment: Cells expressing the Aster-A receptor were cultured to 80%

confluency. The cells were serum-starved for 24 hours and then treated with 10 nM Aster-A
Ligand-3 for various time points (0, 5, 15, 30, 60 minutes).

Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease

and phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates was determined using a BCA

assay.

SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE

and transferred to a PVDF membrane.

Immunoblotting: The membrane was blocked with 5% BSA in TBST and incubated overnight

at 4°C with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

Detection: The membrane was then incubated with HRP-conjugated secondary antibodies,

and the signal was detected using an enhanced chemiluminescence (ECL) substrate. The

band intensities were quantified using densitometry software.

Experimental Workflow for Ligand Characterization
The following diagram outlines the general workflow for the characterization of a novel ligand

like Aster-A Ligand-3.
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Caption: General workflow for novel ligand characterization.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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